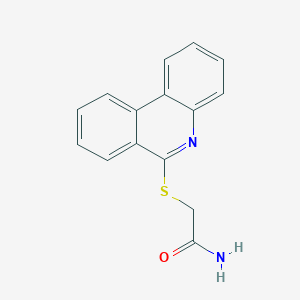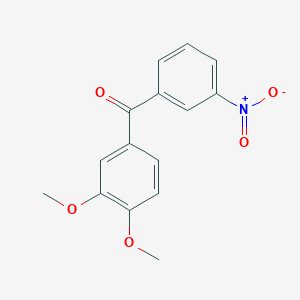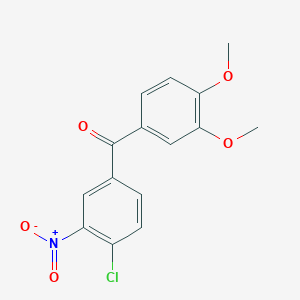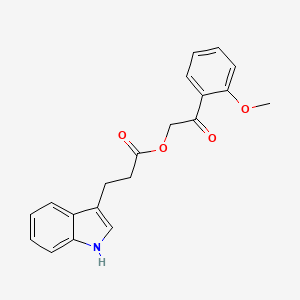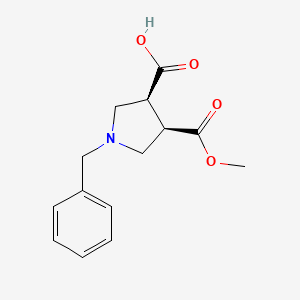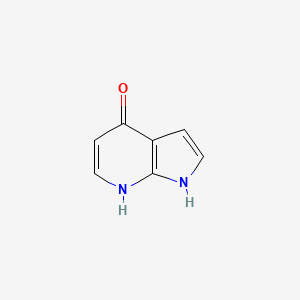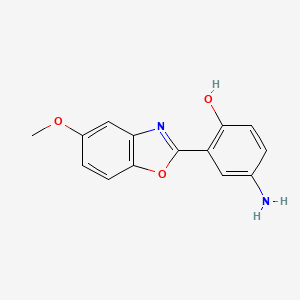
4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline typically involves the following steps:
Benzimidazole Formation: The starting materials, o-phenylenediamine and a suitable carboxylic acid (e.g., 5-methylbenzoic acid), are reacted under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus oxychloride.
Aniline Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amino groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Typical reducing agents include iron powder, tin chloride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and strong acids/bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzimidazole derivatives, hydroxylated benzimidazoles.
Reduction Products: Amino benzimidazole derivatives, hydrazine derivatives.
Substitution Products: Halogenated benzimidazoles, alkylated benzimidazoles.
Scientific Research Applications
4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Material Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 4-chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
4-Chloro-3-(1H-benzimidazol-2-yl)aniline: Similar structure but lacks the methyl group at the 5-position.
3-(5-Methyl-1H-benzimidazol-2-yl)aniline: Similar structure but lacks the chlorine atom at the 4-position.
Uniqueness: 4-Chloro-3-(5-methyl-1H-benzimidazol-2-yl)aniline is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-3-(6-methyl-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-2-5-12-13(6-8)18-14(17-12)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMRDZQCKMEBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
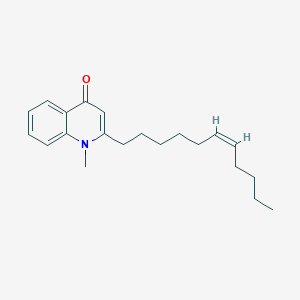
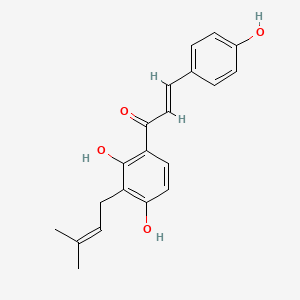
![(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B7819687.png)
![8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B7819690.png)

![4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid](/img/structure/B7819699.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7819707.png)
